molecular formula C13H21NO6 B8013078 (3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8013078
M. Wt: 287.31 g/mol
InChI Key: BHOJIKSQYLVZHD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 252919-44-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an ethoxycarbonyl ester at the 4-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₃H₂₁NO₆, with a molecular weight of 287.31 g/mol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide synthesis and prodrug design, where stereochemical control and functional group compatibility are critical .

Properties

IUPAC Name

(3S,4S)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJIKSQYLVZHD-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252919-44-1
Record name rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to introduce the ethoxycarbonyl group.

    Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or starting materials to ensure the (3S,4S) configuration.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, facilitated by nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Intermediate in the preparation of chiral catalysts.

Biology:

  • Studied for its potential as a precursor in the synthesis of biologically active compounds.

Medicine:

  • Utilized in the development of pharmaceutical agents, particularly those targeting neurological conditions.

Industry:

  • Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The tert-butoxycarbonyl group provides steric hindrance, protecting the amino group during reactions. The ethoxycarbonyl group acts as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring. These groups facilitate selective reactions, making the compound a valuable intermediate in synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a class of Boc-protected pyrrolidine carboxylic acids. Key structural analogs differ in substituents at the 4-position and stereochemistry (Table 1):

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name (CAS) Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Stereochemistry Key References
Target Compound (252919-44-1) Ethoxycarbonyl C₁₃H₂₁NO₆ 287.31 (3S,4S)
(3R,4S)-1-Boc-4-(4-Fluorophenyl) (1218764-13-6) 4-Fluorophenyl C₁₆H₂₀FNO₄ 309.33 (3R,4S)
(3R,4S)-1-Boc-4-(3-Bromophenyl) (1161787-83-2) 3-Bromophenyl C₁₆H₂₀BrNO₄ 370.24 (3R,4S)
(3S,4S)-1-Boc-4-(Furan-2-yl) (959579-75-0) Furan-2-yl C₁₄H₁₉NO₅ 281.30 (3S,4S)
(3R,4S)-1-Boc-4-(3-Hydroxyphenyl) (959575-09-8) 3-Hydroxyphenyl C₁₆H₂₁NO₅ 307.34 (3R,4S)

Key Observations :

  • Aryl vs. Ester Substituents : Aryl-substituted analogs (e.g., fluorophenyl, bromophenyl) exhibit higher molecular weights and lipophilicity compared to the target compound’s ethoxycarbonyl group, which introduces polar ester functionality .
  • Stereochemistry : The (3S,4S) configuration in the target compound contrasts with (3R,4S) analogs, which may influence biological activity and synthetic pathways .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights into trends:

Table 2: Physicochemical Properties
Compound (CAS) Density (g/cm³) Predicted pKa Boiling Point (°C) Solubility
Target (252919-44-1) N/A N/A N/A Moderate (ester)
Furan-2-yl (959579-75-0) 1.243 4.25 422.5 Low (nonpolar)
4-Fluorophenyl (1218764-13-6) N/A N/A N/A Low (aromatic)
  • Polarity : The ethoxycarbonyl group in the target compound increases polarity compared to aryl-substituted analogs, suggesting better aqueous solubility .
  • Acidity : The carboxylic acid (pKa ~2-3) and ester groups (pKa ~4-5) in the target compound may enhance reactivity in coupling reactions .

Biological Activity

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 595547-21-0, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21NO6
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 595547-21-0

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The presence of the carboxylic acid and ethoxycarbonyl groups enhances its ability to engage in hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors.

1. Antimicrobial Activity

Research indicates that similar pyrrolidine derivatives exhibit significant antimicrobial properties. The compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

2. Antioxidant Properties

Studies have shown that compounds with similar structures possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is vital in preventing cellular damage associated with various diseases.

3. Enzyme Inhibition

Pyrrolidine derivatives are often investigated for their potential as enzyme inhibitors. For instance, they may act as inhibitors of GABA aminotransferase, thereby increasing GABA levels in the brain and potentially offering therapeutic benefits for neurological disorders such as epilepsy.

Case Studies

Several studies have explored the pharmacological effects of pyrrolidine derivatives:

  • Study on Antimicrobial Activity : A study conducted by Umesha et al. (2009) demonstrated that similar compounds exhibited good antimicrobial activity against various pathogens through DPPH radical scavenging assays .
  • Enzyme Inhibition Research : A research paper highlighted the role of pyrrolidine derivatives as GABA aminotransferase inhibitors, showing promise in raising GABA levels and providing neuroprotective effects .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesisUmesha et al., 2009
AntioxidantFree radical scavengingUmesha et al., 2009
Enzyme InhibitionGABA aminotransferase inhibitionWang et al., 2008

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (3S,4S)-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
  • Molecular Formula : C₁₃H₂₁NO₆
  • CAS Number : 252919-44-1
  • Molar Mass : 287.31 g/mol

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethoxycarbonyl group, which enhances its reactivity and solubility in organic solvents.

Peptide Synthesis

One of the primary applications of Boc-ethoxycarbonyl-pyrrolidine is in the synthesis of peptides. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions. This allows for the selective deprotection of amino acids during peptide assembly, facilitating the construction of complex peptide structures.

Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of biologically active compounds. For instance, derivatives of this pyrrolidine have shown potential as inhibitors for various enzymes and receptors, making them candidates for further drug development studies.

Building Block for Heterocycles

Boc-ethoxycarbonyl-pyrrolidine is utilized as a building block for synthesizing more complex heterocyclic compounds. The reactive nature of the carboxylic acid group allows it to participate in various coupling reactions, leading to the formation of diverse chemical entities.

Asymmetric Synthesis

The chiral nature of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid makes it valuable in asymmetric synthesis. It can be employed as a chiral auxiliary in reactions that require enantioselectivity, thus enhancing the production of desired stereoisomers.

Case Study 1: Peptide Inhibitors

Research has demonstrated that peptides synthesized using Boc-ethoxycarbonyl-pyrrolidine exhibit potent inhibitory activity against specific enzymes involved in cancer progression. These peptides were designed using SPPS techniques where Boc was used as a protecting group, allowing for efficient assembly and purification.

Case Study 2: Heterocyclic Compounds

A study focused on synthesizing novel heterocycles derived from Boc-ethoxycarbonyl-pyrrolidine showed promising results in terms of biological activity against bacterial strains. The derivatives were tested for antimicrobial properties, revealing significant efficacy compared to standard antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing (3S,4S)-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer: The compound is synthesized via multi-step reactions involving palladium-catalyzed coupling and Boc-protection strategies. A typical protocol includes:
  • Step 1: Palladium(II) acetate and tert-butyl XPhos as catalysts under inert atmosphere (e.g., nitrogen), with cesium carbonate as a base in tert-butyl alcohol at 40–100°C for 5.5 hours.
  • Step 2: Deprotection or functionalization using hydrochloric acid in water at 93–96°C for 17 hours .
  • Key Considerations: Ensure anhydrous conditions for Boc-protection steps and monitor reaction progress via TLC or LC-MS to avoid over-substitution.

Q. How is the stereochemistry of this compound confirmed during synthesis?

  • Methodological Answer: Stereochemical assignments rely on X-ray crystallography for definitive confirmation, supplemented by NMR techniques (e.g., NOESY for spatial proton relationships). For instance, corrections in prior studies (e.g., misassignment of trans/cis isomers) highlight the necessity of crystallographic validation, especially in pyrrolidine derivatives .
  • Protocol: Crystallize the compound or a derivative (e.g., a salt or co-crystal) and compare observed NOE correlations with computational models (e.g., DFT-optimized structures).

Q. What safety precautions are required when handling this compound?

  • Methodological Answer: Based on structurally similar pyrrolidine derivatives:
  • Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Safety Measures:
  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for related pyrrolidine derivatives?

  • Methodological Answer: Discrepancies often arise from over-reliance on NMR without crystallographic validation. For example, a study initially misassigned the configuration of a pyrrolidine derivative as trans but later corrected it to cis via X-ray analysis .
  • Strategy:

Synthesize a crystalline derivative (e.g., a salt with a chiral resolving agent).

Compare experimental NOESY data with DFT-simulated spectra.

Validate using circular dichroism (CD) if chirality impacts optical activity.

Q. What methodologies optimize reaction yields for intermediates in the synthesis of this compound?

  • Methodological Answer: Yield optimization hinges on:
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. BINAP) to enhance coupling efficiency.
  • Temperature Control: Lower temperatures (40–60°C) may reduce side reactions during Boc-protection, while higher temperatures (90–100°C) accelerate deprotection .
  • Solvent Effects: Replace tert-butyl alcohol with DMF or THF if solubility issues arise.

Q. How does the compound’s stability vary under non-standard storage conditions?

  • Methodological Answer: While stability data are limited for this specific compound, analogous Boc-protected pyrrolidines degrade under acidic or humid conditions.
  • Experimental Design:

Conduct accelerated stability studies (40°C/75% RH for 4 weeks).

Monitor degradation via HPLC for loss of parent compound and emergence of tert-butanol or CO₂ byproducts.

Avoid prolonged exposure to light, as UV irradiation can cleave the Boc group .

Q. What strategies assess the environmental impact or biodegradability of this compound?

  • Methodological Answer: No ecological data are available for this compound , but researchers can:
  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.
  • Computational Modeling: Predict logP and bioaccumulation potential via software like EPI Suite.
  • Toxicity Screening: Perform acute toxicity tests on Daphnia magna or algae to estimate EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.